molecular formula C32H61N7O6 B14233449 Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide CAS No. 389057-52-7

Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide

Cat. No.: B14233449
CAS No.: 389057-52-7
M. Wt: 639.9 g/mol
InChI Key: CKUNZVZQLLXALP-LROMGURASA-N
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Description

Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide is a synthetic peptide composed of one glycyl and six L-leucyl residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The initial amino acid (L-leucine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly at the methionine residues if present.

    Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfones, while reduction may yield free thiols.

Scientific Research Applications

Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine: Similar structure but lacks the amide group at the C-terminus.

    Cyclo(glycyl-L-leucyl): A cyclic peptide with different structural properties and biological activities.

Uniqueness

Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and interaction with biological targets, making it distinct from other similar peptides.

Properties

CAS No.

389057-52-7

Molecular Formula

C32H61N7O6

Molecular Weight

639.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C32H61N7O6/c1-17(2)11-22(28(34)41)36-30(43)24(13-19(5)6)38-32(45)26(15-21(9)10)39-31(44)25(14-20(7)8)37-29(42)23(12-18(3)4)35-27(40)16-33/h17-26H,11-16,33H2,1-10H3,(H2,34,41)(H,35,40)(H,36,43)(H,37,42)(H,38,45)(H,39,44)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

CKUNZVZQLLXALP-LROMGURASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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